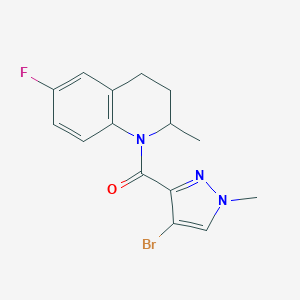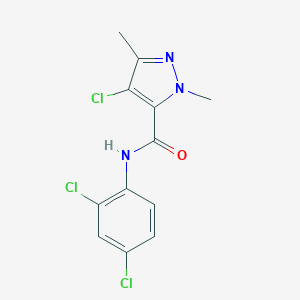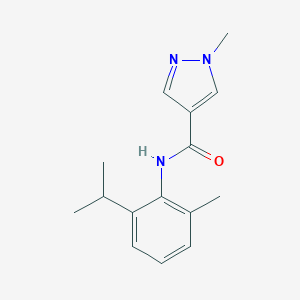![molecular formula C21H17ClN2O3 B279908 5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide](/img/structure/B279908.png)
5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide, also known as CFI-400945, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of enzymes that play a key role in cancer cell growth and division.
Wirkmechanismus
5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide works by inhibiting the activity of a group of enzymes known as cyclin-dependent kinases (CDKs). CDKs play a key role in the regulation of cell division, and their activity is often dysregulated in cancer cells. By blocking CDK activity, this compound can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its CDK inhibitory activity, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop a blood supply. Additionally, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide for lab experiments is its specificity for CDKs. Unlike some other kinase inhibitors, it does not inhibit a wide range of other enzymes, which can lead to off-target effects. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of CDK activity in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Another potential direction is the investigation of the efficacy of this compound in combination with other cancer drugs. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on cancer cells.
Synthesemethoden
The synthesis of 5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide involves a multi-step process that begins with the reaction of 2-chlorophenol with 2-chloroacetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with furan-2-carboxylic acid to yield the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid. The final step involves the reaction of the carboxylic acid with 1H-indole-2-methylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide has been the subject of extensive scientific research due to its potential as a cancer treatment. Studies have shown that it is effective against a range of cancer types, including breast, lung, and ovarian cancer. It has also been shown to have synergistic effects when used in combination with other cancer drugs.
Eigenschaften
Molekularformel |
C21H17ClN2O3 |
|---|---|
Molekulargewicht |
380.8 g/mol |
IUPAC-Name |
5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O3/c22-17-6-2-4-8-19(17)26-13-16-9-10-20(27-16)21(25)23-12-15-11-14-5-1-3-7-18(14)24-15/h1-11,24H,12-13H2,(H,23,25) |
InChI-Schlüssel |
SEFOZLUGDXSNAL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)

![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B279851.png)
![N-benzyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B279853.png)
